molecular formula C10H9F3O2 B6265374 2-[4-(trifluoromethoxy)phenyl]propanal CAS No. 84704-47-2

2-[4-(trifluoromethoxy)phenyl]propanal

Cat. No. B6265374
CAS RN: 84704-47-2
M. Wt: 218.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethoxy)phenyl]propanal (TFMPP) is a synthetic chemical compound that has been used in research and development for its potential applications in a variety of fields. It is a colorless, volatile, and flammable liquid that has a low boiling point and is soluble in many organic solvents. TFMPP is a member of the arylalkanone family of compounds and has been studied in the fields of medicine, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-[4-(trifluoromethoxy)phenyl]propanal is not yet fully understood. However, it is believed that 2-[4-(trifluoromethoxy)phenyl]propanal works by modulating the activity of certain enzymes, including cytochrome P450 and monoamine oxidase. It is also believed that 2-[4-(trifluoromethoxy)phenyl]propanal may act as an agonist at certain receptors, such as the 5-HT1A receptor, and may interact with certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(trifluoromethoxy)phenyl]propanal have been studied in a variety of organisms, including mice, rats, and humans. In mice, 2-[4-(trifluoromethoxy)phenyl]propanal has been shown to reduce levels of the neurotransmitter serotonin. In rats, 2-[4-(trifluoromethoxy)phenyl]propanal has been shown to reduce levels of the neurotransmitter dopamine. In humans, 2-[4-(trifluoromethoxy)phenyl]propanal has been shown to produce an anxiolytic effect.

Advantages and Limitations for Lab Experiments

The use of 2-[4-(trifluoromethoxy)phenyl]propanal in laboratory experiments has several advantages and limitations. One advantage of using 2-[4-(trifluoromethoxy)phenyl]propanal is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively easy to synthesize, making it a convenient reagent for laboratory experiments. However, 2-[4-(trifluoromethoxy)phenyl]propanal is a volatile and flammable liquid, making it potentially dangerous to work with in the laboratory. Additionally, it is not yet fully understood how 2-[4-(trifluoromethoxy)phenyl]propanal works, making it difficult to predict its effects in laboratory experiments.

Future Directions

There are a number of potential future directions for research into 2-[4-(trifluoromethoxy)phenyl]propanal. One potential direction is the further investigation of the biochemical and physiological effects of 2-[4-(trifluoromethoxy)phenyl]propanal, including its effects on neurotransmitter levels and receptor activity. Additionally, further research could be conducted into the potential therapeutic applications of 2-[4-(trifluoromethoxy)phenyl]propanal, including its potential as an antidepressant, anxiolytic, and anticonvulsant. Additionally, research could be conducted into the potential side effects of 2-[4-(trifluoromethoxy)phenyl]propanal and the mechanisms by which it produces its effects. Finally, research could be conducted into the potential uses of 2-[4-(trifluoromethoxy)phenyl]propanal in other fields, such as agriculture, materials science, and food science.

Synthesis Methods

2-[4-(trifluoromethoxy)phenyl]propanal can be synthesized through a variety of methods, including the reaction of trifluoromethyl phenol with acrylonitrile, the reaction of trifluoromethyl phenol with acrolein, and the reaction of trifluoromethyl phenol with ethyl trifluoropyruvate. All of these methods involve the use of catalysts and require a high degree of precision to ensure that the desired product is produced.

Scientific Research Applications

2-[4-(trifluoromethoxy)phenyl]propanal has been studied for its potential applications in a variety of scientific fields. In pharmacology, 2-[4-(trifluoromethoxy)phenyl]propanal has been studied for its potential as an antidepressant, anxiolytic, and anticonvulsant. In biochemistry, 2-[4-(trifluoromethoxy)phenyl]propanal has been studied for its potential as a modulator of certain enzymes, including cytochrome P450 and monoamine oxidase. In medicine, 2-[4-(trifluoromethoxy)phenyl]propanal has been studied for its potential as an anti-inflammatory and as an analgesic.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(trifluoromethoxy)phenyl]propanal involves the reaction of 4-(trifluoromethoxy)benzaldehyde with propanal in the presence of a suitable catalyst.", "Starting Materials": [ "4-(trifluoromethoxy)benzaldehyde", "propanal" ], "Reaction": [ "Step 1: Add 4-(trifluoromethoxy)benzaldehyde to a reaction flask", "Step 2: Add propanal to the reaction flask", "Step 3: Add a suitable catalyst, such as p-toluenesulfonic acid, to the reaction flask", "Step 4: Heat the reaction mixture to reflux for several hours", "Step 5: Allow the reaction mixture to cool to room temperature", "Step 6: Extract the product with a suitable solvent, such as diethyl ether", "Step 7: Purify the product by recrystallization or column chromatography" ] }

CAS RN

84704-47-2

Product Name

2-[4-(trifluoromethoxy)phenyl]propanal

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

93

Origin of Product

United States

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